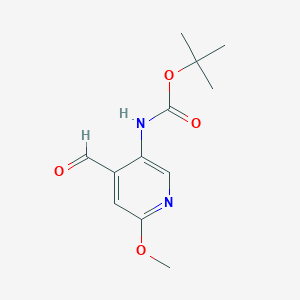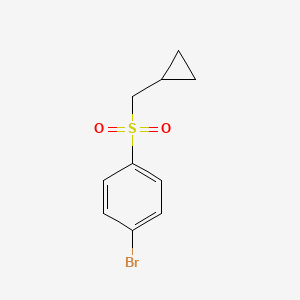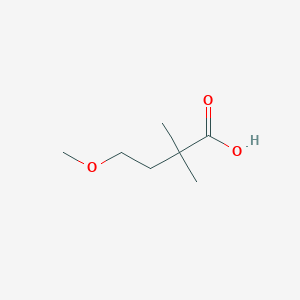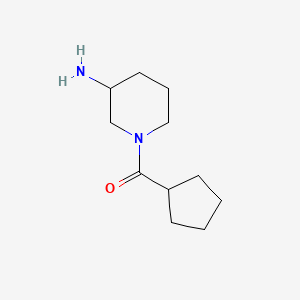![molecular formula C14H21NO2 B1443429 Benzyl 4-[(propan-2-yl)amino]butanoate CAS No. 1291911-05-1](/img/structure/B1443429.png)
Benzyl 4-[(propan-2-yl)amino]butanoate
Vue d'ensemble
Description
Benzyl 4-[(propan-2-yl)amino]butanoate, also known as Benzyl-4-aminobutyrate, is an organic compound used in a wide range of scientific applications. It is a chiral compound, meaning it has a non-superimposable mirror image, and is composed of a benzyl ester, a four-carbon chain, and an amino group. It is used in a variety of fields, including biochemistry, physiology, and laboratory experiments.
Applications De Recherche Scientifique
Polymer Modification and Biological Activities
- Benzyl 4-[(propan-2-yl)amino]butanoate and similar compounds have been used to modify polyvinyl alcohol/acrylic acid hydrogels, improving their swelling properties and thermal stability. These modifications enhance their biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Synthesis of Medicinal Compounds
- It serves as a key intermediate in the synthesis of new thymidylate synthase inhibitors, highlighting its potential in drug development and large-scale industrial production (Yuan Guo-qing, 2013).
Chemical Synthesis and Catalysis
- The compound plays a role in the synthesis of chiral ligands for enantioselective chemical reactions, particularly in the addition of diethylzinc to aldehydes. This demonstrates its utility in creating various chiral secondary alcohols (Asami et al., 2015).
Protection of Functionalities in Organic Synthesis
- It is used in the selective deblocking of propargyl carbonates in the presence of propargyl carbamates, offering a new protection strategy for hydroxyl and amino functionalities in synthetic chemistry (Ramesh et al., 2005).
Chemical Separation Processes
- The compound assists in the reactive extraction of carboxylic acids, which is important in the pharmaceutical, agricultural, and chemical industries. This application is particularly useful for the separation of acids from fermentation broth and aqueous waste streams (Kumar et al., 2010).
Antiprotozoal and Antioxidant Activities
- Derivatives of Benzyl 4-[(propan-2-yl)amino]butanoate exhibit significant antiprotozoal and antioxidant properties, making them potentially valuable in the treatment of protozoal infections and oxidative stress-related disorders (Weis et al., 2014).
Synthesis of Complex Molecules
- It is used in the synthesis of complex molecular structures, such as bicyclo[2.2.2]octan-2-yl 4-aminobutanoates, which have shown potential in various biomedical applications due to their unique chemical properties (Weis et al., 2014).
Gas-Phase Thermolysis Studies
- Benzyl 4-[(propan-2-yl)amino]butanoate analogs are subjects of gas-phase thermolysis studies, contributing to the understanding of chemical kinetics and mechanisms in complex organic reactions (Dib et al., 2004).
Pharmaceutical Synthesis
- It is involved in the practical synthesis of orally active pharmaceutical agents, demonstrating its importance in the development of new drugs (Ikemoto et al., 2005).
Propriétés
IUPAC Name |
benzyl 4-(propan-2-ylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-12(2)15-10-6-9-14(16)17-11-13-7-4-3-5-8-13/h3-5,7-8,12,15H,6,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWABNGUVNQGXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-[(propan-2-yl)amino]butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)





![3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443360.png)


![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)

